Cas no 1510620-70-8 (3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole)

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- AKOS019027068
- 1510620-70-8
- 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole
- EN300-5071233
-
- インチ: 1S/C11H10ClNO/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- InChIKey: JCGZHGHORPDCOM-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C)=C(C2C=CC=CC=2)ON=1
計算された属性
- せいみつぶんしりょう: 207.0450916g/mol
- どういたいしつりょう: 207.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26Ų
3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR0287IA-2.5g |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90% | 2.5g |
$2025.00 | 2023-12-15 | |
1PlusChem | 1P02879Y-2.5g |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90% | 2.5g |
$1859.00 | 2024-06-20 | |
Aaron | AR0287IA-500mg |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90% | 500mg |
$822.00 | 2023-12-15 | |
1PlusChem | 1P02879Y-250mg |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90% | 250mg |
$516.00 | 2024-06-20 | |
Aaron | AR0287IA-50mg |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90% | 50mg |
$265.00 | 2023-12-15 | |
1PlusChem | 1P02879Y-50mg |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90% | 50mg |
$269.00 | 2024-06-20 | |
1PlusChem | 1P02879Y-100mg |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90% | 100mg |
$369.00 | 2024-06-20 | |
Enamine | EN300-5071233-0.5g |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90.0% | 0.5g |
$579.0 | 2025-03-15 | |
Enamine | EN300-5071233-0.25g |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90.0% | 0.25g |
$367.0 | 2025-03-15 | |
Enamine | EN300-5071233-1.0g |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |
1510620-70-8 | 90.0% | 1.0g |
$743.0 | 2025-03-15 |
3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazoleに関する追加情報
3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole: A Comprehensive Overview
The compound 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole (CAS No. 1510620-70-8) is a heterocyclic organic compound with a unique structure that combines a chloromethyl group, a methyl group, and a phenyl group within the 1,2-oxazole framework. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and material science. The 1,2-oxazole core is a five-membered ring containing one oxygen and one nitrogen atom, which contributes to its versatility in chemical reactivity and biological activity.
Recent studies have highlighted the importance of chloromethyl oxazole derivatives in the development of new therapeutic agents. The presence of the chloromethyl group in this compound introduces nucleophilic reactivity, making it a valuable intermediate in organic synthesis. Researchers have explored its use in constructing bioactive molecules with potential anti-inflammatory, anticancer, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole exhibit selective inhibition against certain enzymes involved in inflammatory pathways.
The phenyl group attached to the oxazole ring enhances the compound's aromaticity and stability, which are critical for its role in various chemical reactions. This feature also makes it an attractive candidate for use in polymer chemistry, where aromatic systems are often employed to improve material properties such as thermal stability and mechanical strength. A 2022 article in *Macromolecules* reported on the incorporation of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole into polymeric networks to create advanced materials for electronic applications.
The synthesis of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole typically involves multi-step processes that include nucleophilic substitution and cyclization reactions. One common approach is the reaction of an appropriate chloroalkene with an amine derivative under specific conditions to form the oxazole ring. The optimization of these reaction conditions has been a focus of recent research efforts to improve yield and purity. For example, a 2023 paper in *Organic Process Research & Development* described a novel catalytic system that significantly enhances the efficiency of oxazole formation.
In terms of physical properties, 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole is characterized by its melting point (~180°C) and solubility in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data (IR, NMR, MS) have been well-documented in recent literature, providing valuable insights into its structural integrity and reactivity. These properties make it suitable for use in both laboratory-scale synthesis and potential industrial applications.
One of the most promising areas of application for this compound is in the field of drug delivery systems. The chloromethyl group allows for easy functionalization with various targeting ligands or drug molecules, enabling the creation of targeted therapies with improved efficacy and reduced side effects. A 2023 study published in *Biomaterials Science* demonstrated the successful use of 3-(Chloromethyl)-4-methyl-5-phenvlalixole as a building block for constructing stimuli-responsive drug delivery vehicles.
Moreover, the compound's ability to participate in click chemistry reactions has opened new avenues for its use in bioconjugation and molecular imaging. The incorporation of chloromethyloxazoles into click chemistry protocols has been extensively explored in recent years, with notable advancements reported in *Chemical Communications* (2023). These developments underscore the importance of this compound as a versatile tool in modern chemical biology.
In conclusion, 3-(Chloromethyl)-4-methylalixolyle (CAS No. 1510620778) stands out as a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, reactivity, and compatibility with advanced synthetic techniques make it an invaluable asset for researchers working at the intersection of organic chemistry and pharmacology. As ongoing studies continue to uncover new applications and optimizations for this compound, its role as a key player in modern chemical innovation is likely to grow even further.
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